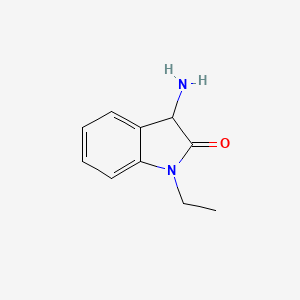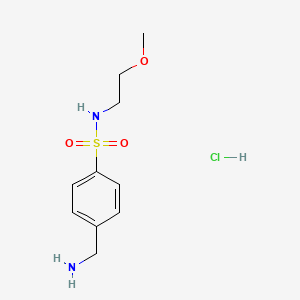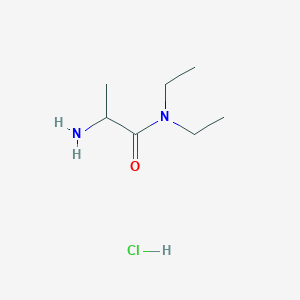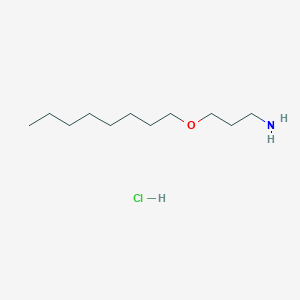
3-(Octyloxy)propan-1-amine hydrochloride
Descripción general
Descripción
3-(Octyloxy)propan-1-amine hydrochloride (3-OAPA-HCl) is an organic compound, a derivative of amine hydrochloride, which is used in scientific research. It is a colorless, odorless, and water-soluble solid. It is used in a variety of laboratory experiments, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Microencapsulation Techniques
One application involves the use of derivatives similar to 3-(Octyloxy)propan-1-amine hydrochloride in the synthesis of amphiphilic alginate-amide derivatives for microencapsulation. For instance, 1-octyl amine was covalently coupled to sodium alginate in an aqueous-phase reaction to produce microcapsules for λ-cyhalothrin, showcasing the potential of such compounds in encapsulating and delivering active ingredients (Yang et al., 2011).
Novel Antibacterial Agents
Compounds structurally related to 3-(Octyloxy)propan-1-amine hydrochloride have been investigated for their antibacterial properties. Research has found that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus strains, making them promising leads for developing new antibacterial agents (Serafim et al., 2019).
Environmental Applications
In the environmental sector, derivatives of 3-(Octyloxy)propan-1-amine hydrochloride have been utilized in the development of novel materials for adsorption and removal of pollutants from water. For example, modified carbon nanotubes and polymers incorporating similar amine functionalities have demonstrated high efficiency in adsorbing various dyes and ions from aqueous solutions, highlighting the compound's utility in water purification technologies (Ghaedi et al., 2015).
Material Science and Polymer Chemistry
In material science, the incorporation of amine functionalities into polymers and nanomaterials has led to the development of novel properties and applications. For instance, amine-functionalized bridged silsesquioxanes synthesized from precursors similar to 3-(Octyloxy)propan-1-amine hydrochloride have shown exceptional luminescence properties, opening new possibilities for their use in optoelectronic devices and sensors (Pereira et al., 2018).
Propiedades
IUPAC Name |
3-octoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO.ClH/c1-2-3-4-5-6-7-10-13-11-8-9-12;/h2-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEFISALQVOVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Octyloxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)
![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)
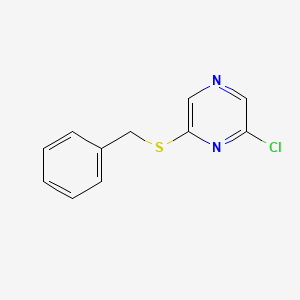

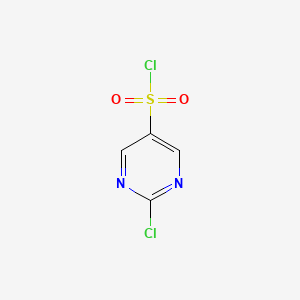
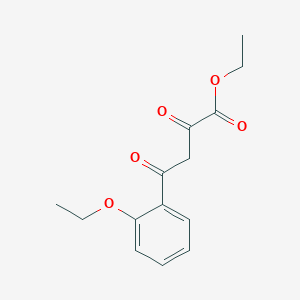
![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
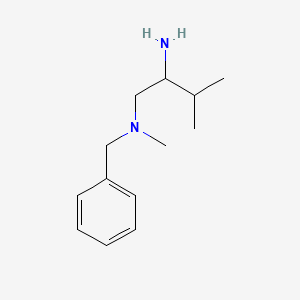
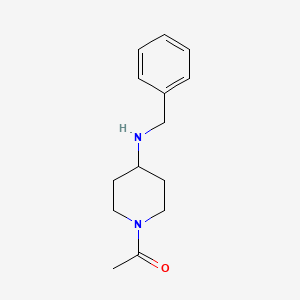
![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)
